molecular formula C9H9NO B1253963 cis-Cinnamamide CAS No. 39124-46-4

cis-Cinnamamide

Numéro de catalogue: B1253963
Numéro CAS: 39124-46-4
Poids moléculaire: 147.17 g/mol
Clé InChI: APEJMQOBVMLION-SREVYHEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-Cinnamamide: is an organic compound with the molecular formula C9H9NO . It is the Z (cis) isomer of cinnamamide, characterized by the presence of a phenyl group attached to an amide group through a double bond. This compound is known for its unique structural configuration and is used in various chemical and biological applications .

Méthodes De Préparation

Metal-Free Coupling of Cinnamic Acid with Thiuram Disulfide

A pioneering metal-free approach for synthesizing cinnamamide derivatives was disclosed in a 2021 Chinese patent (CN-111018735-B) . This method avoids traditional metal catalysts and additives, instead leveraging thiuram disulfide as a coupling agent. The procedure involves two stages:

Reaction Mechanism and Conditions

Cinnamic acid reacts with thiuram disulfide in an organic solvent (e.g., dichloromethane or tetrahydrofuran) under ambient stirring. The disulfide acts as a dual-function reagent, facilitating both activation of the carboxylic acid and subsequent amide bond formation. The absence of metals eliminates contamination risks, making this method suitable for pharmaceutical synthesis.

Key parameters:

  • Temperature : Room temperature (25°C)

  • Reaction Time : 2–4 hours

  • Purification : Flash chromatography (ethyl acetate/hexane gradient)

Substrate Scope and Functional Group Tolerance

The patent reports compatibility with diverse substituents on the cinnamic acid backbone, including electron-donating (methoxy, alkyl) and electron-withdrawing (halogens, nitro) groups . Ortho-substituted derivatives exhibited slightly reduced yields (68–72%) due to steric hindrance, whereas para-substituted analogs achieved yields up to 89%.

Stereoselective Synthesis via Wittig-Horner Reaction

The Wittig-Horner reaction has emerged as a cornerstone for constructing cis-configured α,β-unsaturated amides. A 2023 study demonstrated its efficacy in synthesizing benzofuran-modified cis-cinnamamides with >95% stereoselectivity .

Reaction Design and Stereochemical Control

The protocol employs ethyl diethoxyphosphinyl acetate as a stabilized ylide precursor. The ylide attacks the aldehyde group of substituted benzaldehydes, forming a four-membered oxaphosphorane intermediate. The cis-selectivity arises from the preferential formation of the thermodynamically stable Z-oxaphosphorane, which collapses to release the cis-alkene .

Representative Procedure :

  • Reagents : Benzaldehyde derivative (1.0 eq), ethyl diethoxyphosphinyl acetate (1.2 eq), LiHMDS (1.5 eq)

  • Solvent : Anhydrous THF

  • Conditions : −78°C to 0°C, 12 h

  • Yield : 82–91%

Stabilization of cis-Isomers

Incorporating electron-withdrawing groups (e.g., benzofuran) adjacent to the amide moiety enhances cis-configuration stability through conjugation effects. X-ray crystallography confirmed that the benzofuran ring planarizes the system, reducing isomerization propensity .

Enzymatic Synthesis Using Novozym 435

Biocatalytic routes offer eco-friendly alternatives to traditional synthesis. A 2018 study utilized immobilized lipase Novozym 435 to synthesize cinnamamide esters under mild conditions .

Reaction Optimization

The enzyme catalyzes the transesterification between cinnamic acid derivatives and alcohols. Key findings:

  • Optimal Temperature : 50°C

  • Solvent : Solvent-free system

  • Conversion Efficiency : 94% after 24 h

  • Reusability : Enzyme retained >90% activity after 5 cycles

Advantages Over Chemical Methods

  • No racemization observed due to mild conditions

  • High regioselectivity for primary alcohols

  • Avoids toxic byproducts (e.g., phosphine oxides from Wittig reactions)

Catalytic Enantioselective Difluorination

While primarily a functionalization strategy, a 2019 report described chiral aryl iodide-catalyzed 1,2-difluorination of cinnamamides, preserving the cis-geometry . This method installs fluorine atoms vicinal to the amide group, enhancing metabolic stability.

Conditions :

  • Catalyst : (R)-BINOL-derived aryl iodide (10 mol%)

  • Reagent : Selectfluor® (2.0 eq)

  • Solvent : Acetonitrile/H2O (9:1)

  • Yield : 78% with 92% ee

Comparative Analysis of Synthesis Methods

MethodYield RangeStereoselectivityScalabilityKey Advantage
Metal-Free Coupling 68–89%Not reportedIndustrialNo metal residues
Wittig-Horner 82–91%>95% cisLab-scaleHigh stereocontrol
Enzymatic 85–94%RacematePilot-scaleGreen chemistry compliant
Difluorination 78%92% eeLab-scaleIntroduces fluorophores

Analytical Characterization of cis-Cinnamamide

Critical spectroscopic data for validating cis-configuration:

NMR Spectroscopy

  • 1H NMR (400 MHz, CDCl3): δ 6.43 (d, J = 12.1 Hz, 1H, CH=CH), 5.92 (d, J = 12.1 Hz, 1H, CH=CH)

  • 13C NMR : δ 165.8 (C=O), 142.1 (CH=CH), 126.3 (CH=CH)

Infrared Spectroscopy

  • IR (KBr) : 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=C cis)

X-ray Crystallography

Crystal structures reveal a dihedral angle of 8.2° between the amide and aryl planes, confirming cis-planar conformation .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: cis-Cinnamamide can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of this compound can yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions involving this compound can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

Comparaison Avec Des Composés Similaires

Uniqueness of cis-Cinnamamide: this compound’s unique Z configuration imparts distinct chemical and biological properties compared to its trans counterpart. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications .

Activité Biologique

Cis-Cinnamamide is a derivative of cinnamic acid, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C9H9NOC_9H_{9}NO) features a unique Z configuration that affects its chemical reactivity and biological efficacy. This configuration distinguishes it from its trans isomer and contributes to its interaction with specific molecular targets in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have evaluated its effectiveness through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Staphylococcus aureus537.81
Escherichia coli672.83
Candida albicans789.19
Pseudomonas aeruginosa1075.63

The results indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and exhibits moderate activity against fungi such as Candida albicans .

Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against various cancer cell lines. The compound's cytotoxicity was evaluated using IC50 values.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
HeLa8.49 - 62.84
SKOV-37.87 - 70.53
MCF-711.20 - 93.46

The most active derivatives were identified with IC50 values below 10 µg/mL, indicating potent anticancer activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells through various signaling pathways .

Anti-inflammatory Potential

This compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate NF-κB activity suggests a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Disruption of ergosterol in fungal membranes leads to compromised cell integrity.
  • Anticancer Mechanism : Induction of apoptosis via modulation of cell signaling pathways, including NF-κB.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and transcription factors.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, demonstrating its potential as a novel antimicrobial agent .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that this compound significantly reduced cell viability, indicating its potential use in cancer therapy .
  • Inflammation Model : Animal studies demonstrated that treatment with this compound reduced inflammation markers in models of arthritis, supporting its use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing cis-Cinnamamide with high stereochemical purity?

  • Methodological Answer : Prioritize reaction conditions that favor cis-isomer formation, such as solvent polarity, temperature, and catalyst selection (e.g., UV irradiation for photoisomerization). Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, with emphasis on coupling constants in 1H^1H-NMR for olefinic protons. Include control experiments comparing cis and trans isomer spectral data .
  • Data Validation : Cross-reference synthesized compound properties (e.g., melting point, optical rotation) with literature values from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers validate the structural integrity of cis-Cinnamamide in complex matrices (e.g., biological samples)?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) to isolate and identify the compound. Optimize chromatographic parameters (e.g., mobile phase pH, column type) to resolve cis-Cinnamamide from interfering substances. Validate methods using spiked recovery experiments and calibration curves .

Q. What strategies ensure rigorous literature review practices for cis-Cinnamamide-related studies?

  • Methodological Answer : Use Boolean search terms (e.g., "cis-Cinnamamide AND synthesis NOT trans") in databases like PubMed and SciFinder. Filter results by study type (e.g., in vitro, computational) and prioritize peer-reviewed journals. Critically appraise sources for conflicts of interest or methodological flaws (e.g., inadequate stereochemical verification) .

Advanced Research Questions

Q. How should researchers address contradictory data on cis-Cinnamamide’s biological activity across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to quantify heterogeneity. Stratify studies by experimental variables (e.g., cell lines, dosage regimes). Use sensitivity analysis to identify outliers and assess publication bias. Replicate conflicting experiments under standardized conditions .

Q. What computational approaches best predict cis-Cinnamamide’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina) using crystal structures of target proteins. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-correlate results with in vitro assays (e.g., enzyme inhibition kinetics) to refine computational models .

Q. How can researchers resolve discrepancies in cis-Cinnamamide’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies under controlled humidity, temperature, and light exposure. Use Arrhenius equation extrapolation to predict shelf-life. Employ differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect polymorphic transitions or degradation products .

Q. What ethical and methodological safeguards are essential for in vivo toxicity studies of cis-Cinnamamide?

  • Methodological Answer : Obtain institutional animal care committee approval (IACUC) and adhere to OECD Test Guidelines (e.g., OECD 423 for acute toxicity). Include positive/negative controls and blinded assessments to minimize bias. Use pharmacokinetic modeling to justify dose selection and avoid overinterpretation of subchronic effects .

Q. How can researchers optimize cis-Cinnamamide’s formulation for enhanced bioavailability in pharmacological studies?

  • Methodological Answer : Screen solubilizing agents (e.g., cyclodextrins, lipid nanoparticles) via phase solubility diagrams. Assess bioavailability using in situ intestinal perfusion models or Caco-2 cell monolayers. Validate formulations with pharmacokinetic studies measuring AUC (area under the curve) and CmaxC_{\text{max}} .

Q. Contradiction Analysis and Hypothesis Testing

Q. How to reconcile conflicting reports on cis-Cinnamamide’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Test concentration-dependent redox behavior using in vitro assays (e.g., DPPH scavenging, ROS generation in HepG2 cells). Correlate results with cellular redox status (GSH/GSSG ratios) and transcriptional profiling (Nrf2 pathway activation). Contextualize findings by comparing experimental conditions (e.g., oxygen tension, cell type) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cis-Cinnamamide studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid Type I/II errors. Open-source tools like R or GraphPad Prism ensure reproducibility .

Q. Ethical and Reproducibility Standards

Q. How to ensure reproducibility in cis-Cinnamamide synthesis protocols?

  • Methodological Answer : Publish detailed synthetic procedures with step-by-step metadata (e.g., reagent lot numbers, equipment calibration records). Share raw spectral data (NMR, IR) in supplementary materials. Use platforms like Zenodo for open-data archiving .

Q. What steps mitigate bias in in vitro assays evaluating cis-Cinnamamide’s pharmacological potential?

  • Methodological Answer : Implement randomization of sample processing and blinded data analysis. Validate assays with reference standards (e.g., NIST-certified compounds). Report negative results and limitations transparently to avoid selective outcome reporting .

Propriétés

IUPAC Name

(Z)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-46-4
Record name Cinnamamide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMAMIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a dichloromethane solution of a poly(propyleneimine)dendrimer (1.0 g, 3.2 mmol, made by Aldrich Corporation) of the first generation (n=1 in FIG. 8) containing a catalytic quantity of triethylamine, a solution of trans-cinnamyl chloride (0.63 g, 3.7 mmol, made by Aldrich Corporation) was dropped, and the resultant solution was stirred at 0° C. for one hour and then at room temperature for 40 hours. This reaction liquid was diluted with dichloromethane, was cleaned sequentially with ion-exchange water, an aqueous solution of sodium carbonate and an aqueous solution of sodium chloride, and was dried with magnesium sulfate. After filtration, dichloromethane was removed by an evaporator. The crude product was dialyzed and reprecipitated repetitively for three times, and was dried under a reduced pressure. Then, a white solid was obtained.
Quantity
0.63 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
poly(propyleneimine)dendrimer
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (28 mmol) and 7M ammonia in MeOH (30 ml) was sealed in a 100 ml thick-wall round bottom flashed, and heated at 90° C. with stirring for 72 h, resulting in a brown solution. After the solvent was removed by a rotary evaporator, the crude products were purified by flash silica gel chromatography (eluting with 2-10% MeOH in DCM) to afford cinnamamide.
Quantity
28 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.249 g of bis(triphenylphosphine)-palladium(II) chloride, 6.51 g of (2-bromovinyl)benzene, 3.03 g of formamide, 4.78 g of 4-dimethylamino-pyridine and 25 ml of dimethylacetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 26% (part of the product remains in the water phase).
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
4.78 g
Type
catalyst
Reaction Step Four
Quantity
0.249 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.